molecular formula C27H44O6 B190948 2-Deoxy-20-hydroxyecdysone CAS No. 17942-08-4

2-Deoxy-20-hydroxyecdysone

Cat. No.: B190948
CAS No.: 17942-08-4
M. Wt: 464.6 g/mol
InChI Key: JNTQSSGVHLUIBL-GLPVALQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-20-hydroxyecdysone involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation and deoxygenation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using techniques such as column chromatography and recrystallization. The content of this compound in plants like Rhaponticum carthamoides makes it a viable source for large-scale extraction .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-20-hydroxyecdysone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and deoxygenated derivatives of this compound, which can be further modified for specific applications .

Properties

IUPAC Name

(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTQSSGVHLUIBL-GLPVALQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432733
Record name 2-Deoxy-20-hydroxyecdysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17942-08-4
Record name 2-Deoxy-20-hydroxyecdysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-20-hydroxyecdysone
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2-Deoxy-20-hydroxyecdysone
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2-Deoxy-20-hydroxyecdysone
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2-Deoxy-20-hydroxyecdysone
Reactant of Route 5
2-Deoxy-20-hydroxyecdysone
Reactant of Route 6
2-Deoxy-20-hydroxyecdysone

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